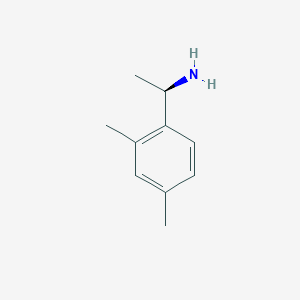
(1R)-1-(2,4-dimethylphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2,4-dimethylphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an ethanamine chain attached to the 1 position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,4-dimethylphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,4-dimethylbenzaldehyde.
Reductive Amination: The key step in the synthesis is the reductive amination of 2,4-dimethylbenzaldehyde with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(2,4-dimethylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenethylamines or other derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(2,4-dimethylphenyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2,4-dimethylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(2,5-dimethylphenyl)ethanamine
- (1R)-1-(3,4-dimethylphenyl)ethanamine
- (1R)-1-(2,6-dimethylphenyl)ethanamine
Uniqueness
(1R)-1-(2,4-dimethylphenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties. The position of the methyl groups can affect the compound’s interaction with molecular targets and its overall pharmacokinetic profile.
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
(1R)-1-(2,4-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3/t9-/m1/s1 |
Clave InChI |
LFJDRMQPKZCUNL-SECBINFHSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@@H](C)N)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B13173222.png)
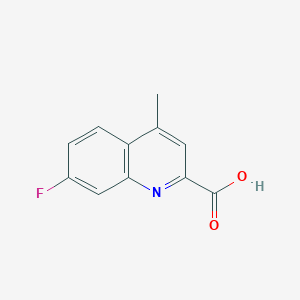
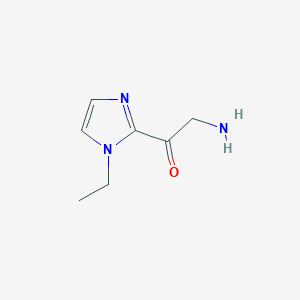
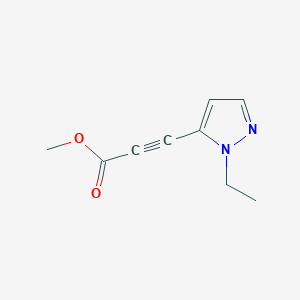


![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)
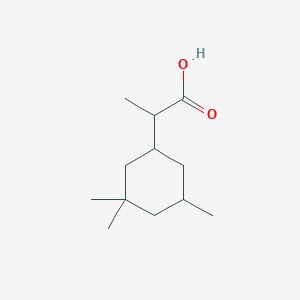
amine](/img/structure/B13173262.png)
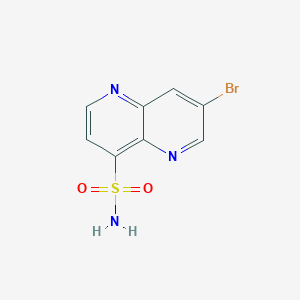

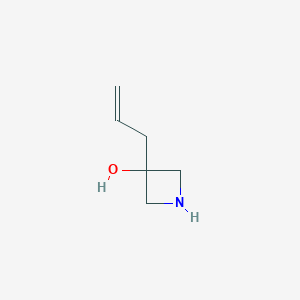
![{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)

